molecular formula C6H2Br2ClFO B6290587 4,6-Dibromo-2-chloro-3-fluorophenol CAS No. 2432848-51-4

4,6-Dibromo-2-chloro-3-fluorophenol

Cat. No.: B6290587
CAS No.: 2432848-51-4
M. Wt: 304.34 g/mol
InChI Key: ZLTPWXDTSLPSBQ-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-chloro-3-fluorophenol is a halogenated phenol compound with the molecular formula C6H2Br2ClFO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-chloro-3-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 2-chloro-3-fluorophenol using bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production process is designed to be cost-effective and environmentally friendly, minimizing waste and by-products .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-2-chloro-3-fluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenols depending on the reagents used.

    Oxidation Reactions: Quinones are the major products.

    Reduction Reactions: Hydroquinones are formed as major products.

Scientific Research Applications

4,6-Dibromo-2-chloro-3-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-chloro-3-fluorophenol involves its interaction with various molecular targets. The halogen atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

    4,6-Dibromo-2,3-difluorophenol: Similar in structure but with an additional fluorine atom.

    2-Chloro-4,6-dibromophenol: Lacks the fluorine atom but has similar bromine and chlorine substitutions.

Uniqueness: 4,6-Dibromo-2-chloro-3-fluorophenol is unique due to the specific arrangement of halogen atoms on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4,6-dibromo-2-chloro-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTPWXDTSLPSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Cl)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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